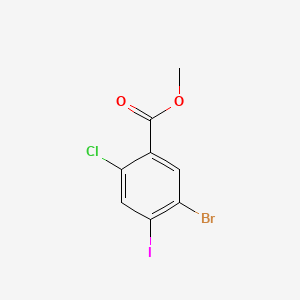

Methyl 5-bromo-2-chloro-4-iodobenzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H5BrClIO2 |

|---|---|

Molecular Weight |

375.38 g/mol |

IUPAC Name |

methyl 5-bromo-2-chloro-4-iodobenzoate |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 |

InChI Key |

XZIRCKNFRHCALQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)I)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Halogenation and Esterification Routes

Route 1: Sequential Halogenation Followed by Esterification

This method involves synthesizing the fully halogenated benzoic acid precursor before esterification.

Step 1: Chlorination at C2

Starting with benzoic acid, chlorination using $$ \text{Cl}2 $$ in the presence of $$ \text{FeCl}3 $$ as a catalyst directs chlorine to the ortho position relative to the carboxylic acid group, yielding 2-chlorobenzoic acid.

Step 2: Bromination at C5

Bromination of 2-chlorobenzoic acid with $$ \text{Br}2 $$ and $$ \text{FeBr}3 $$ exploits the meta-directing effect of the carboxylic acid group, placing bromine at C5. This produces 5-bromo-2-chlorobenzoic acid.

Step 3: Iodination at C4

Iodination at C4 is achieved using $$ \text{KI} $$ and $$ \text{H}2\text{O}2 $$ in an acidic medium. The electron-withdrawing effects of the existing halogens facilitate electrophilic substitution at the para position relative to the bromine.

Step 4: Fischer Esterification

The carboxylic acid is converted to the methyl ester using methanol and $$ \text{H}2\text{SO}4 $$, yielding the final product.

Key Data :

| Step | Reagents/Conditions | Intermediate | Yield* |

|---|---|---|---|

| 1 | $$ \text{Cl}2 $$, $$ \text{FeCl}3 $$, 80°C | 2-Chlorobenzoic acid | ~75% |

| 2 | $$ \text{Br}2 $$, $$ \text{FeBr}3 $$, 110°C | 5-Bromo-2-chlorobenzoic acid | ~65% |

| 3 | $$ \text{KI} $$, $$ \text{H}2\text{O}2 $$, $$ \text{H}2\text{SO}4 $$, 50°C | 5-Bromo-2-chloro-4-iodobenzoic acid | ~50% |

| 4 | $$ \text{CH}3\text{OH} $$, $$ \text{H}2\text{SO}_4 $$, reflux | Methyl 5-bromo-2-chloro-4-iodobenzoate | ~85% |

*Yields are estimated based on analogous reactions due to limited public data.

Route 2: Early Esterification with Subsequent Halogenation

Introducing the methyl ester group early simplifies handling but risks side reactions during halogenation.

Step 1: Esterification of Benzoic Acid

Benzoic acid is esterified with methanol and $$ \text{H}2\text{SO}4 $$ to form methyl benzoate.

Step 2: Directed Halogenation

- Chlorination : $$ \text{Cl}2 $$ and $$ \text{AlCl}3 $$ at 0°C directs Cl to C2 (ortho to the ester).

- Bromination : $$ \text{Br}2 $$ and $$ \text{FeBr}3 $$ at 60°C places Br at C5 (meta to Cl).

- Iodination : $$ \text{I}2 $$, $$ \text{HNO}3 $$, and $$ \text{H}2\text{SO}4 $$ at 40°C introduces I at C4 (para to Br).

Advantages :

- Avoids handling corrosive carboxylic acids in later stages.

- Higher solubility of the ester in organic solvents facilitates purification.

Disadvantages :

- Iodination efficiency drops due to steric hindrance from the ester group.

Alternative Method: Metal-Catalyzed Cross-Coupling

Recent advances leverage palladium-catalyzed coupling reactions to install halogens selectively. For example, Suzuki-Miyaura coupling could introduce iodine at C4 using a pre-functionalized boronic acid intermediate. However, this approach remains experimental for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-4-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of various substituted benzoates.

Reduction: Formation of alcohols or aldehydes.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-chloro-4-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites on enzymes or interacting with receptor proteins, leading to changes in biological activity.

Comparison with Similar Compounds

Key Differences :

- Substituents: Replaces the 4-iodo group with an amino (-NH₂) group and retains bromine and chlorine at positions 2 and 3.

- Reactivity: The amino group introduces nucleophilic character, enabling participation in diazotization or amidation reactions, unlike the iodine in the target compound, which is more suited for electrophilic substitutions or metal-catalyzed couplings .

- Applications: Primarily used in synthesizing bioactive molecules, where the amino group serves as a site for further functionalization. In contrast, the iodine in the target compound may enhance utility in radiopharmaceuticals or as a heavy-atom label in crystallography .

Methyl 5-Bromo-4-Fluoro-2-Iodobenzoate

Key Differences :

- Substituents : Substitutes the 2-chloro group with fluorine.

- Applications : Fluorine’s small size and metabolic stability make this analog relevant in drug design for improving bioavailability, whereas the chloro group in the target compound may prioritize steric effects in catalysis .

5-Bromo-2-Chlorobenzoic Acid and 5-Bromo-2-Iodobenzoic Acid

Key Differences :

- Functional Group : These are carboxylic acids, whereas the target compound is a methyl ester.

- Acidity/Reactivity : The free carboxylic acid group (pKa ~2-3) is significantly more acidic than the ester (pKa ~8-10), making the acids more reactive in deprotonation-driven reactions.

- Applications : The acids are precursors to esters like the target compound, often used in agrochemicals. The ester form, however, offers better lipid solubility for penetration into biological membranes .

Comparative Data Table

Research Findings and Trends

- Reactivity Hierarchy : Iodo > Bromo > Chloro in leaving-group ability, making the target compound’s 4-iodo position critical for coupling reactions. Fluorine’s electronegativity dominates electronic effects over steric factors in analogs .

- Synthetic Utility: The amino-substituted analog’s versatility contrasts with the target compound’s specialization in heavy-halogen chemistry.

- Gaps in Data: Limited experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) necessitate extrapolation from analogs.

Biological Activity

Methyl 5-bromo-2-chloro-4-iodobenzoate is an organic compound characterized by its unique halogenated structure, which includes bromine, chlorine, and iodine substituents on a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula: C8H6BrClI O2

- Molecular Weight: Approximately 305.48 g/mol

- Functional Groups: Bromine (Br), Chlorine (Cl), Iodine (I), Methyl ester (-COOCH3)

The presence of multiple halogen atoms in its structure enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The halogen substituents are known to enhance the ability of such compounds to disrupt microbial cell membranes or interfere with metabolic pathways, making them candidates for further investigation as antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in various biological processes. For instance, it may interact with enzymes that are crucial for pathogen survival or proliferation. The mechanism of action typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Halogen Substituents | Biological Activity |

|---|---|---|

| This compound | Br, Cl, I | Potential antimicrobial and enzyme inhibition |

| Methyl 5-bromo-2-iodobenzoate | Br, I | Antiviral activity against HIV |

| Methyl 3-bromo-4-chloro-benzoate | Br, Cl | Antimicrobial properties |

The comparative analysis highlights how the combination of halogens can influence biological activity, suggesting that this compound may have unique applications based on its specific substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.